

Measuring 9-OxoODE Levels in Biological Tissues: An Application Note and Protocol

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Compound of Interest

Compound Name: 9-OxoODE

Cat. No.: B163628

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Introduction

9-oxo-10(E),12(Z)-octadecadienoic acid (**9-OxoODE**) is an oxidized metabolite of linoleic acid, belonging to the class of signaling molecules known as oxidized linoleic acid metabolites (OXLAMs). These molecules are implicated in a variety of physiological and pathological processes, including inflammation and pain perception.^[1] Notably, **9-OxoODE** has been identified as a potent agonist of the peroxisome proliferator-activated receptor alpha (PPAR α), a key regulator of lipid metabolism. This activity suggests its potential role in metabolic diseases and as a therapeutic target. Accurate and sensitive quantification of **9-OxoODE** in biological tissues is crucial for elucidating its biological functions and for the development of novel therapeutics.

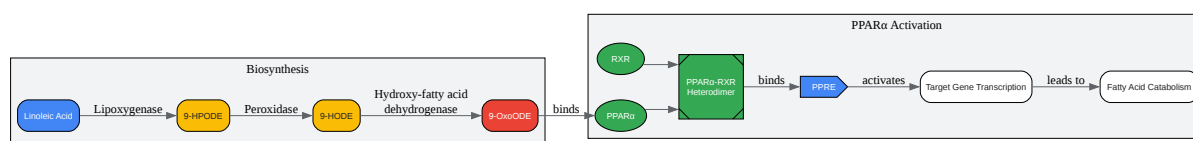
This document provides detailed protocols for the quantification of **9-OxoODE** in biological tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), which are highly sensitive and specific analytical techniques. Additionally, an overview of available enzyme-linked immunosorbent assay (ELISA) methods is included.

Biological Significance and Signaling Pathway

9-OxoODE is formed in vivo from the enzymatic oxidation of linoleic acid. Linoleic acid is first converted to 9-hydroperoxy-octadecadienoic acid (9-HPODE), which is then reduced to 9-

hydroxy-octadecadienoic acid (9-HODE). Subsequent oxidation of 9-HODE by hydroxy-fatty acid dehydrogenase yields **9-OxoODE**.

As a PPAR α agonist, **9-OxoODE** plays a role in regulating the expression of genes involved in fatty acid oxidation. Upon binding to **9-OxoODE**, PPAR α forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter region of target genes, initiating their transcription. This signaling cascade ultimately leads to an increase in the catabolism of fatty acids.



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9-OxoODE biosynthesis and PPAR α signaling pathway.

Quantitative Data Summary

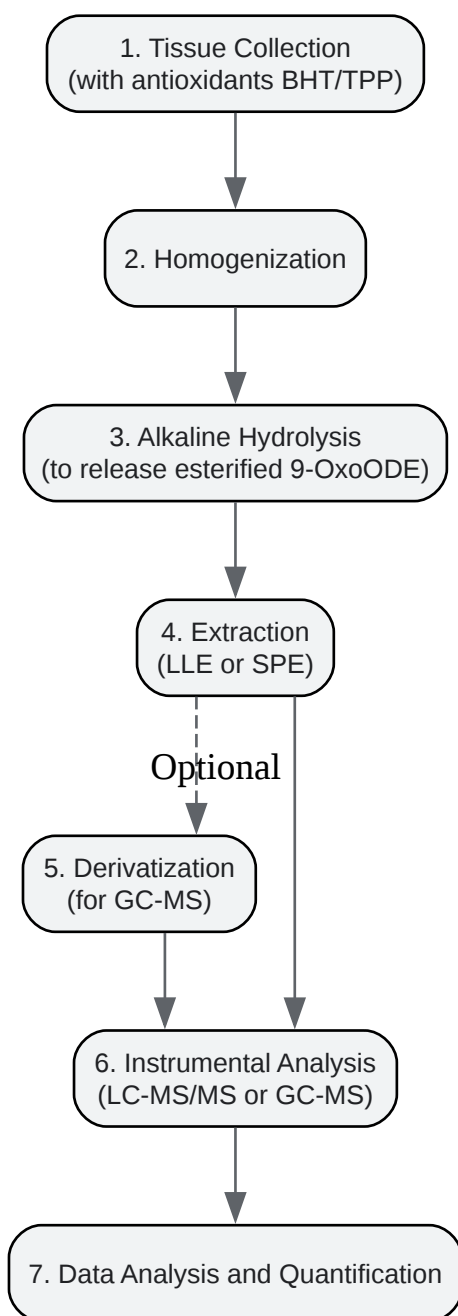
The concentration of **9-OxoODE** can vary significantly depending on the biological matrix and the physiological or pathological state. The following table summarizes reported concentrations and limits of quantitation for **9-OxoODE** and related oxidized linoleic acid metabolites.

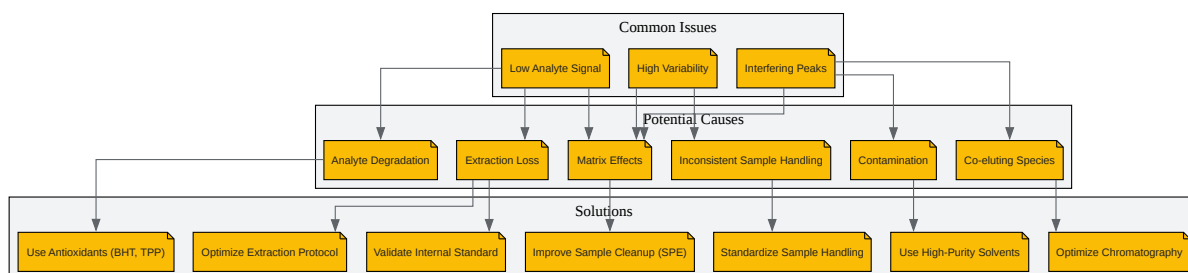
Analyte	Matrix	Concentration (nmol/L)	Limit of Quantitation (LOQ) (nmol/L)	Method	Reference
9-OxoODE	Rat Plasma	218.1 ± 53.7	35.9	Q-TOFMS	
13-OxoODE	Rat Plasma	57.8 ± 19.2	26.8	Q-TOFMS	
9-HODE	Rat Plasma	57.8 ± 18.7	9.7	Q-TOFMS	
13-HODE	Rat Plasma	123.2 ± 31.1	18.5	Q-TOFMS	

Experimental Protocols

Accurate quantification of **9-OxoODE** requires meticulous sample handling and preparation to prevent artefactual oxidation. The use of antioxidants, such as butylated hydroxytoluene (BHT) and triphenylphosphine (TPP), during sample collection and extraction is highly recommended.

Workflow for 9-OxoODE Measurement





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References

- 1. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
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